molecular formula C21H19NO4 B15143439 Tubulin inhibitor 27

Tubulin inhibitor 27

Cat. No.: B15143439
M. Wt: 349.4 g/mol
InChI Key: GHEXMSKNRKOOIC-CMDGGOBGSA-N
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Description

Tubulin inhibitor 27 is a potent compound that targets the colchicine binding site on tubulin, a protein that plays a critical role in cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin inhibitor 27 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Chloronitrobenzenesulfonamidobenzofuran (Compound 27)

Synthesis :

  • Prepared via condensation of 4-chloro-3-nitrobenzoyl chloride with arylpiperazines (I ) in the presence of triethylamine (Scheme 1, ).

  • Key intermediates: Benzoic acid derivatives (II ) coupled with arylpiperazines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Mechanism :

  • Binds covalently to β-tubulin at the colchicine site via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at Cys239, confirmed by competition assays with probe 24 .

  • Induces G<sub>2</sub>/M phase cell cycle arrest and apoptosis in small cell lung cancer (SCLC) cells .

Biological Activity :

ParameterValueSource
IC<sub>50</sub> (SCLC)2.8 μM
Tubulin Binding (K<sub>d</sub>)Competitive displacement of probe 24

Indole-Based Analogues (Compound 27q)

Design :

  • Derived from alkaloid nortopsentin analogues (indole scaffold) with modifications at the 2,5-positions of the benzyl ring .

Activity :

  • Inhibits tubulin polymerization (IC<sub>50</sub> = 1.98 ± 0.25 μM) .

  • Antiproliferative IC<sub>50</sub> values:

    • A549 (lung cancer): 0.15 ± 0.03 μM

    • MCF-7 (breast cancer): 0.17 ± 0.05 μM

    • HepG2 (liver cancer): 0.25 ± 0.05 μM .

Mechanism :

  • Disrupts microtubule network, arrests cell cycle at G<sub>2</sub>/M phase, and activates caspase-dependent apoptosis .

Benzamide Derivatives (SP-6-27)

Synthesis :

  • Structural details not fully disclosed, but derived from a benzamide scaffold with modifications to enhance tubulin-binding affinity .

Mechanism :

  • Disrupts α- and β-tubulin polymerization, leading to mitotic arrest (87.8% G<sub>2</sub>/M arrest in A2780 ovarian cancer cells at 0.5 μM) .

  • Synergizes with cisplatin in resistant ovarian cancer models .

Biological Activity :

ParameterValueSource
IC<sub>50</sub> (A2780)0.5 μM
Anti-angiogenic effectComplete inhibition of endothelial tube formation at 1 μM

Thiadiazol Derivatives (SC27)

Design :

  • Identified via pharmacophore-based virtual screening targeting β-tubulin’s colchicine binding site (CBS) .

Binding Mode :

  • Interacts with Thr179 and Met257 via hydrogen bonds and hydrophobic interactions (molecular docking, PDB: 1SA0) .

  • Displaces colchicine-site ligands, confirmed by competitive binding assays .

Activity :

ParameterValueSource
Tubulin inhibition100.3 ± 0.4%
IC<sub>50</sub> (HeLa)5.8 μM

Key Structural Insights

  • Common Motifs : Methoxybenzamide, indole, and sulfonamide groups enhance tubulin binding .

  • Covalent Modifications : Chloronitrobenzene warheads enable irreversible binding to β-tubulin’s cysteine residues .

Mechanism of Action

Tubulin inhibitor 27 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective anticancer agent. The molecular targets and pathways involved include the inhibition of tubulin assembly, suppression of microtubule formation, and induction of cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tubulin inhibitor 27

This compound is unique due to its high potency and specificity for the colchicine binding site. Unlike other tubulin inhibitors, it has shown efficacy against cancer cells that overexpress P-glycoprotein, a common resistance mechanism to many anticancer drugs .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+

InChI Key

GHEXMSKNRKOOIC-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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